REACTION_CXSMILES
|
CCCC([C:6]1([CH2:15]C)[C:13](=O)[N-]C(=O)N[C:7]1=O)C.[Na+].[C:18](O)(=O)[CH2:19][C:20]([CH2:25][C:26](O)=O)([C:22]([OH:24])=O)O.Cl.FC1C=CC=CC=1C1C/C(=N\[NH:50][C:51]([NH2:53])=[NH:52])/C2C(C)=COC=2C1.C([O-])(=[O:57])CC.[Na+].C[S:61]([CH3:63])=[O:62]>>[CH3:15][CH:6]([C:7]1[CH:26]=[CH:25][C:20]([C:22]([N:52]=[C:51]([NH2:53])[NH2:50])=[O:24])=[CH:19][C:18]=1[S:61]([CH3:63])(=[O:57])=[O:62])[CH3:13] |f:0.1,3.4,5.6|
|
Name
|
sodium pentobarbital
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC1=C(C=CC=C1)C1CC2=C(C(=CO2)C)/C(/C1)=N/NC(=N)N
|
Name
|
|
Quantity
|
600 μL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 37° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected from the abdominal aorta
|
Type
|
CUSTOM
|
Details
|
to obtain platelet rich plasma (PRP)
|
Type
|
ADDITION
|
Details
|
The PRP was diluted with physiological saline
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The values obtained 1 minute
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
The rate of inhibition of the test compounds on the increase of the light transmittance
|
Reaction Time |
5 s |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C=1C=CC(=CC1S(=O)(=O)C)C(=O)N=C(N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |